molecular formula C18H13Cl2NO B1420620 7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-56-8

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420620
M. Wt: 330.2 g/mol
InChI Key: YKNAOUDIBCYZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride consists of a quinoline core, which is a benzene ring fused with a pyridine moiety . The compound also contains chloro, methyl, and carbonyl chloride functional groups .

Scientific Research Applications

  • Nuclear Magnetic Resonance Spectroscopic Studies

    • The proton and carbon-13 nuclear magnetic resonance (NMR) spectra of chloroquine, a compound structurally related to 7-chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, have been examined. This study highlighted the role of ammonium chloride with the chloro atom of the quinoline ring in chloroquine, which may be relevant for similar compounds (Kosugi, Yamura, & Furuya, 1990).
  • Synthesis of Quinoline Derivatives

    • Research into the reaction of quinoline derivatives with isoxazole has been conducted. The products included various substituted quinolines, showcasing the versatility of quinoline chemistry and its potential relevance to the synthesis of related compounds (Yamanaka, Egawa, & Sakamoto, 1978).
  • Ring Transformations in Benzazepines

    • Studies on the reactions of benzazepines with phosphoryl chloride, which can include similar chloroquinoline structures, showed novel ring transformations. These findings contribute to understanding the reactivity of complex quinoline structures (Stringer et al., 1984).
  • Synthesis and Oxidation Studies of Quinolines

    • Synthesis and oxidation of various imidazo and pyrimido quinolines, including chloro-substituted quinolines, were investigated. This research aids in understanding the synthesis pathways and oxidation behavior of chloroquinolines (Kwon & Isagawa, 1973).
  • Hydrazone and Pyrazoloquinoline Derivatives Study

    • Research on hydrazone and pyrazoloquinoline derivatives, including those derived from chloroquinolines, reveals their potential biological activities. This area of study is important for developing new pharmaceutical compounds (Kumara et al., 2016).
  • Dioxoloquinolinones Synthesis

    • The synthesis of dioxoloquinolinones, involving chlorothienoquinolines, demonstrates the chemical transformations and potential applications of chloroquinoline derivatives in medicinal chemistry (Gakhar, Kaur, & Gupta, 1995).

properties

IUPAC Name

7-chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-5-3-4-6-12(10)16-9-14(18(20)22)13-7-8-15(19)11(2)17(13)21-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNAOUDIBCYZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169567
Record name 7-Chloro-8-methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160263-56-8
Record name 7-Chloro-8-methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.